molecular formula C9H18N2O B1299061 4-Morpholinopiperidine CAS No. 53617-35-9

4-Morpholinopiperidine

Cat. No.: B1299061
CAS No.: 53617-35-9
M. Wt: 170.25 g/mol
InChI Key: YYBXNWIRMJXEQJ-UHFFFAOYSA-N
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Description

4-Morpholinopiperidine is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

pH-triggered Conformational Switch

4-Morpholinopiperidine derivatives, such as trans-3-hydroxy-4-morpholinopiperidine, have been identified as potential pH-sensitive conformational switches. These compounds can perform two consecutive flips when the basicity or acidity of the solution changes. This characteristic makes them suitable for applications where a conformational pH-trigger is needed, potentially in areas like cation chelation or as components of lipid tails (Samoshin et al., 2013).

Antifungal Applications

4-Aminopiperidines, which include structures like this compound, have been synthesized and evaluated for antifungal activity. These compounds, inspired by known antifungals, have shown significant antifungal activity against strains like Candida spp. and Aspergillus spp. This research underlines the potential of this compound derivatives in the development of new antifungal agents (Krauss et al., 2021).

Antimicrobial and Modulating Activity

The compound 4-(Phenylsulfonyl) morpholine, related to the this compound class, has demonstrated antimicrobial properties. Its effectiveness in enhancing the activity of other antimicrobial agents, particularly against multidrug-resistant strains, highlights its potential in addressing antimicrobial resistance (Oliveira et al., 2015).

PI3K-AKT-mTOR Pathway Inhibition

Morpholine derivatives, including this compound analogs, are significant in the context of inhibiting the PI3K-AKT-mTOR pathway. These compounds have shown potential as selective dual inhibitors, making them valuable in the research of cancer and related diseases (Hobbs et al., 2019).

Xanthine Oxidase Inhibitors and Anti-Inflammatory Agents

Derivatives of this compound have been studied for their inhibitory activity against xanthine oxidase and their anti-inflammatory properties. These findings suggest the potential of these compounds in the treatment of gout and other conditions involving excessive uric acid production or inflammation (Šmelcerović et al., 2013).

Antisense Gene Function Study

This compound derivatives, particularly Morpholino oligos, are widely used in gene function studies. These compounds have been effective in knocking down gene expression in a variety of model organisms, highlighting their importance in genetic research and potential therapeutic applications (Moulton, 2013).

Morpholine in Medicinal Chemistry

Morpholine and its derivatives, including this compound, are noted for their advantageous properties in medicinal chemistry. They are integral components of pharmacophores for certain enzyme inhibitors and have a range of biological activities. Their versatility in drug design underscores their significance in the development of new therapeutic agents (Kourounakis et al., 2020).

Safety and Hazards

4-Morpholinopiperidine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

Properties

IUPAC Name

4-piperidin-4-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-10-4-2-9(1)11-5-7-12-8-6-11/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBXNWIRMJXEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355283
Record name 4-Morpholinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53617-35-9
Record name 4-(Piperidin-4-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53617-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

41.59 g (0.16 Mol) 4-[1-(phenylmethyl)-4-piperidinyl]-morpholine (N) are dissolved in 400 mL methanol, combined with 5.2 g palladium on activated charcoal (10%) and hydrogenated for 18 hours at ambient temperature with 50 psi hydrogen. The catalyst is filtered off and the filtrate is evaporated down. A colourless oil remains, which crystallises after a short time.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.